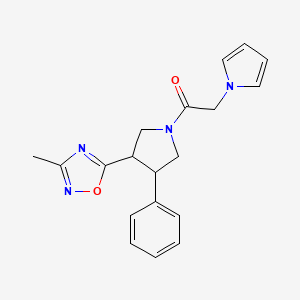

1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-20-19(25-21-14)17-12-23(18(24)13-22-9-5-6-10-22)11-16(17)15-7-3-2-4-8-15/h2-10,16-17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWYSYFYUOCZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic derivative that incorporates a pyrrolidine structure and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 334.41 g/mol. The presence of both pyrrolidine and oxadiazole rings suggests potential pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrolidine structures. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines.

The compound's structure allows for interactions that may inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of electron-withdrawing groups in similar structures has been linked to enhanced anticancer activity, suggesting that modifications to the oxadiazole or pyrrolidine components could further improve efficacy.

The mechanism by which these compounds exert their effects often involves the inhibition of critical pathways in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:

This inhibition can lead to reduced cell viability and impaired tumor growth.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Study on Pyrrolidine Derivatives : A series of pyrrolidine-based compounds were synthesized and tested against breast cancer cell lines (MDA-MB-231). Results showed significant inhibition of cell viability at low concentrations, indicating potential for therapeutic applications in oncology .

- Oxadiazole Derivatives Against Bacterial Strains : A study assessed the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that support further development as antibiotic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining oxadiazole, pyrrolidine, and pyrrole groups. Below is a detailed comparison with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s pyrrolidine core differentiates it from piperidine-based analogs (e.g., HTS012356 and EP 1 808 168 B1 compounds). The ethanone-pyrrole linkage is unique compared to urea-linked oxadiazoles (Compound 130) or aldehyde derivatives (AldrichCPR product), which may influence solubility and pharmacokinetics .

Bioactivity Trends :

- Oxadiazole-containing compounds (e.g., Compound 130) show promise in antiviral applications, suggesting the target compound could be explored for similar roles .

- Piperidine-oxadiazole hybrids (EP 1 808 168 B1) are patented for enzyme inhibition, highlighting the oxadiazole’s versatility in drug design .

Toxicity and Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.